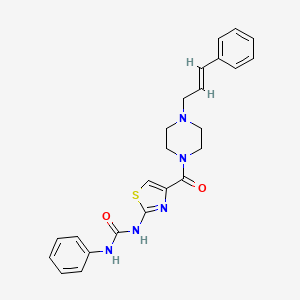![molecular formula C12H12F3NO B2977452 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylaldehyde CAS No. 163563-21-1](/img/structure/B2977452.png)
3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylaldehyde, also known as 3-DMA-TFPAL, is an aldehyde compound with a variety of applications in the scientific research field. Its unique chemical structure allows it to be used as a reagent in various synthesis processes, and due to its high reactivity and low toxicity, it is ideal for use in laboratory experiments. In addition, 3-DMA-TFPAL has been found to have a variety of biochemical and physiological effects, which makes it a useful tool for research into the molecular mechanisms of various diseases. In
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Z/E-Isomerism and Secondary Intermolecular Interactions
A study on the isomerism of a related compound highlights the synthesis via Knoevenagel condensation and the investigation of its crystal structures and intermolecular interactions through X-ray diffraction and DFT calculations. This research demonstrates the compound's potential in the study of molecular structure and stability (Tammisetti et al., 2018).
Optical Materials
A mixed experimental and DFT study on a pyrrole-containing chalcone derivative shows its potential use as a non-linear optical (NLO) material, indicating the compound's relevance in developing new materials for optical applications (Singh et al., 2014).
Detection of Indoles and Related Compounds
Research on the sensitivity and selectivity of p-Dimethylaminocinnamaldehyde for detecting indoles and related compounds on paper chromatograms highlights its application in analytical chemistry (Durkee & Sirois, 1964).
Synthetic and Chemical Applications
Enantioselective Synthesis
An asymmetric addition of dimethylzinc to benzaldehyde, catalyzed by a derivative, showcases the compound's use in enantioselective synthesis, important for creating specific stereochemical configurations in chemical products (Yamakawa & Noyori, 1999).
Precursors for Pyrimidine Synthesis
A study demonstrates the use of methyl 3-(dimethylamino) acrylates containing various groups as precursors in the synthesis of substituted 4(3H)-pyrimidones, highlighting their role in the development of novel heterocyclic compounds (Sokolenko et al., 2017).
Organic Electronics and Optoelectronics
The synthesis and structural analysis of a series of organic donor–π–acceptor push–pull materials, including derivatives, underline their potential applications in opto-electronic devices due to their significant optical properties (Gupta & Singh, 2015).
Mecanismo De Acción
Target of Action
Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to participate in trifluoromethylation of carbon-centered radical intermediates . This suggests that the compound may interact with its targets through a radical mechanism.
Biochemical Pathways
The trifluoromethyl group is known to be involved in various biochemical processes, including the trifluoromethylation of carbon-centered radical intermediates .
Result of Action
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting that the compound may have significant effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
(Z)-3-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c1-16(2)7-10(8-17)9-4-3-5-11(6-9)12(13,14)15/h3-8H,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCUNHHGLYPCDW-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=O)C1=CC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C=O)/C1=CC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(3-Amino-4-ethoxyphenyl)furan-2-yl]methanol](/img/structure/B2977369.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B2977370.png)

![methyl 4-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2977375.png)

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2977379.png)
![7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![1-(4-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2977382.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2977385.png)



![(E)-2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ethenesulfonamide](/img/structure/B2977390.png)
